3-(Benzyloxy)piperidine hydrochloride
Overview
Description
3-(Benzyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . Its IUPAC name is 3-[(benzyloxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)piperidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .Chemical Reactions Analysis
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Pharmaceutical Research
“3-(Benzyloxy)piperidine hydrochloride” is likely used in pharmaceutical research due to the piperidine structure’s relevance in drug design. Piperidine derivatives are known to exhibit a range of biological activities and are often explored for their potential as therapeutic agents .
Chemical Synthesis
This compound may serve as a building block in chemical synthesis, particularly in the creation of complex organic molecules. Its benzyloxy group could be a protective group that is removed after the synthesis steps are completed .
Material Science
In material science, piperidine derivatives could be investigated for their properties in forming new materials or enhancing existing ones, possibly in polymer research or as a catalyst .
Analytical Chemistry
“3-(Benzyloxy)piperidine hydrochloride” might be used as a standard or reagent in analytical chemistry to identify or quantify substances by forming derivatives that are easier to detect or measure .
Proteomics Research
As a biochemical, it could be used in proteomics research to study protein interactions, structures, and functions. It might interact with proteins or be part of a larger compound that does .
Cancer Research
Piperidine derivatives have been studied for their anticancer properties. They may inhibit cancer cell migration or induce apoptosis through various pathways .
Safety and Hazards
While specific safety data for 3-(Benzyloxy)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For example, a safety data sheet for a related compound, Piperine, suggests that it is harmful if swallowed and recommends washing hands thoroughly after handling .
Future Directions
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-phenylmethoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCCBWLSWYFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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